Pyrilamine Maleate
Description
Histamine (B1213489) H1 Receptor Antagonism
The primary mechanism of action for pyrilamine (B1676287) maleate (B1232345) is its role as an antagonist to the histamine H1 receptor.
Pyrilamine maleate acts as a competitive antagonist at histamine H1 receptors. patsnap.com This means it reversibly binds to the same receptor sites as histamine, preventing histamine from activating the receptor and initiating the cascade of allergic symptoms. patsnap.compatsnap.com The chemical structure of pyrilamine allows it to fit into the H1 receptor's binding pocket, effectively blocking histamine's access. patsnap.com This competitive inhibition is central to its therapeutic effects in alleviating allergic reactions. patsnap.com Studies using radiolabeled pyrilamine, specifically [3H]pyrilamine, have been instrumental in characterizing the binding kinetics at the H1 receptor. frontiersin.orgpubcompare.ai For instance, research on synthesized human H1 receptors determined the dissociation constant (Kd) and maximum number of binding sites (Bmax) for [3H]pyrilamine, providing quantitative measures of its binding affinity. frontiersin.org
| Binding Parameter | Value | Reference |
| Dissociation Constant (Kd) | 9.62 ± 1.25 nM | frontiersin.org |
| Maximum Binding Sites (Bmax) | 21.4 ± 0.936 pmol/mg protein | frontiersin.org |
Beyond simple competitive antagonism, this compound is classified as an inverse agonist at the H1 receptor. wikipedia.orgselleckchem.comselleckchem.comabmole.comncats.iodrugbank.comselleckchem.comncats.io Histamine H1 receptors are G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins. selleckchem.comselleckchem.comabmole.comncats.io As an inverse agonist, pyrilamine binds to the H1 receptor and promotes an inactive conformational state. selleckchem.comselleckchem.comabmole.comncats.iodrugbank.comselleckchem.comncats.io This action interferes with the Gq/11-mediated signaling cascade, reducing the receptor's basal activity even in the absence of histamine. selleckchem.comselleckchem.comabmole.comncats.io
By blocking the H1 receptor, this compound prevents the downstream cellular effects of histamine. patsnap.com When histamine binds to H1 receptors, it triggers a cascade of events leading to allergic symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation. patsnap.compatsnap.com Pyrilamine's blockade of these receptors results in decreased vascular permeability, reduced vasodilation, and inhibition of the sensory nerve endings responsible for itching and pain. patsnap.com Furthermore, studies have shown that histamine can augment the phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1) through both H1 and H2 receptors, and that this compound can exhibit inverse agonism in this pathway. nih.gov
Anticholinergic Activities and Related Receptor Interactions
In addition to its primary antihistaminic effects, this compound also demonstrates anticholinergic activity. patsnap.com
This compound has been shown to have a high selectivity for the histamine H1 receptor over muscarinic acetylcholine (B1216132) receptors. wikipedia.orgebi.ac.uk Research indicates a 130,000-fold selectivity for the H1 receptor compared to muscarinic receptors. wikipedia.orgebi.ac.uk This suggests that while it does possess some anticholinergic activity, its primary action is centered on histamine receptor antagonism. patsnap.com The interaction with muscarinic receptors, which are also G protein-coupled receptors, is what leads to some of the compound's side effects. sigmaaldrich.comnih.gov
| Receptor Selectivity | Fold Difference | Reference |
| Histamine H1 vs. Muscarinic Acetylcholine | 130,000-fold | wikipedia.orgebi.ac.uk |
The anticholinergic properties of this compound, resulting from its blockade of muscarinic acetylcholine receptors, can lead to several physiological effects. patsnap.comgoodrx.com These effects are characteristic of first-generation antihistamines and include dryness of the mouth, blurred vision, constipation, and urinary retention. patsnap.compatsnap.comgoodrx.com The blockade of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, is responsible for these manifestations. nih.govgoodrx.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYWFNAQESKDNC-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O.C4H4O4, C21H27N3O5 | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021216 | |
| Record name | Pyrilamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine. | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
>60.2 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | SID855902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
59-33-6 | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrilamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrilamine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRILAMINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mepyramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrilamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepyramine maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRILAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R35D29L3ZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
212 to 214 °F (NTP, 1992) | |
| Record name | PYRILAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20973 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Pharmacological Mechanisms of Action
Central Nervous System Pharmacodynamics
Pyrilamine (B1676287) maleate (B1232345), a first-generation antihistamine, readily crosses the blood-brain barrier and exerts notable effects on the central nervous system (CNS). patsnap.com Its pharmacodynamics within the CNS are characterized by its ability to permeate the brain, modulate histaminergic pathways, and interact with various ion channels.
Blood-Brain Barrier Permeation and Distribution Dynamics
As a first-generation antihistamine, pyrilamine maleate is recognized for its capacity to cross the blood-brain barrier (BBB). patsnap.compatsnap.com This permeation is a key characteristic that leads to its central nervous system effects. patsnap.com The transport of pyrilamine across the BBB is facilitated by a pyrilamine-sensitive proton-coupled organic cation (H+/OC) antiporter system. nih.govnih.gov This active transport mechanism contributes to a higher concentration of the drug in the brain. nih.gov
Studies in rats have demonstrated that the brain distribution volume of pyrilamine is significantly greater than that of sucrose, indicating effective transport across the BBB. nih.gov The unbound brain-to-plasma concentration ratio (Kp,uu) for pyrilamine has been shown to be greater than unity, signifying active uptake into the brain. nih.gov This active transport appears to be region-independent within the CNS. nih.gov The lipophilic nature of first-generation antihistamines like pyrilamine also contributes to their ability to diffuse across the lipid membranes of the BBB. liverpool.ac.uk
Interactive Data Table: Pyrilamine CNS Distribution
| Parameter | Value | Species | Significance | Reference |
| Blood-Brain Barrier Permeation | Permeable | General | Allows for CNS effects | hellobio.com |
| Unbound Partition Coefficient (Kp,uu,WB) | ~1.5 | Rat | Indicates active uptake into the brain | nih.gov |
| Transport Mechanism | H+/OC antiporter system | Rat | Facilitates active transport across the BBB | nih.govnih.gov |
Modulation of Central Histaminergic Pathways
Once within the CNS, this compound acts as a histamine (B1213489) H1 receptor antagonist. patsnap.comnih.gov It competitively inhibits the binding of histamine to H1 receptors, thereby blocking its effects. patsnap.com This action on central H1 receptors is a primary contributor to the sedative effects associated with first-generation antihistamines. patsnap.com
Research indicates that endogenous histamine released from brain mast cells can influence the secretion of various hormones. physiology.org The intracerebroventricular administration of pyrilamine has been shown to reduce the effects of histamine release within the brain, supporting the concept that histamine acts directly within the CNS. physiology.org Furthermore, studies have shown that the anxiolytic effects of histamine in the nucleus accumbens can be diminished by pyrilamine, suggesting the involvement of H1 receptors in anxiety modulation. nih.gov The modulation of central histaminergic pathways by pyrilamine can also influence behaviors such as locomotion and stereotypy. nih.govselleckchem.com
Electrophysiological Effects, e.g., Potassium Channel Blockade (IKr, IKs, IK1)
This compound has been shown to exert electrophysiological effects by blocking specific cardiac potassium channels, which are crucial for the repolarization phase of the cardiac action potential. nih.govcvpharmacology.com While its primary action is as an H1 receptor antagonist, its interaction with these ion channels has been a subject of research.
Specifically, pyrilamine blocks the rapidly activating component of the delayed rectifier potassium current (IKr), albeit relatively weakly, with a half-maximal inhibitory concentration (IC50) of 1.1 μM. selleckchem.comnih.gov In comparison, its effect on the slowly activating component of the delayed rectifier current (IKs) and the inward rectifier potassium current (IK1) is less pronounced, with less than 20% blockage observed at a concentration of 10 μM. selleckchem.comnih.gov This profile of potassium channel blockade is distinct from some other antihistamines, such as astemizole (B1665302) and terfenadine, which are more potent blockers of these channels. nih.govahajournals.org The blockade of these potassium currents can lead to a prolongation of the action potential duration. cvpharmacology.comnih.gov
Interactive Data Table: this compound Potassium Channel Blockade
| Potassium Channel | Effect | IC50 / Concentration | Species | Reference |
| IKr (rapidly activating delayed rectifier) | Blockade | 1.1 μM (IC50) | Guinea Pig | selleckchem.comnih.gov |
| IKs (slowly activating delayed rectifier) | <20% Blockade | 10 μM | Guinea Pig | selleckchem.comnih.gov |
| IK1 (inward rectifier) | <20% Blockade | 10 μM | Guinea Pig | selleckchem.comnih.gov |
Pharmacokinetics and Biotransformation
Absorption and Distribution Studies
The absorption and subsequent distribution of pyrilamine (B1676287) throughout the body are critical determinants of its efficacy and duration of action. Following administration, pyrilamine is absorbed and distributed to various tissues, a process influenced by the species and specific transport mechanisms.
The bioavailability of pyrilamine, which is the proportion of an administered dose that reaches the systemic circulation, can vary significantly between species. In equine models, for instance, pyrilamine has demonstrated poor oral bioavailability, estimated to be around 12-18%. researchgate.netthomastobin.comnih.gov This low bioavailability is largely attributed to extensive first-pass metabolism in the liver, where a significant portion of the drug is metabolized before it can circulate throughout the body. thomastobin.comoup.com
Despite its low oral bioavailability in horses, pyrilamine and its metabolites can be detected in urine for up to a week after a single oral dose. researchgate.netnih.gov Studies have shown that after oral administration of 300 mg of pyrilamine to a horse, peak serum concentrations of approximately 33 ng/mL were reached at 30 minutes, dropping to less than 2 ng/mL after 8 hours. researchgate.netnih.gov In contrast, intravenous administration of the same dose resulted in much higher initial serum concentrations. researchgate.net
Interactive Data Table: Pyrilamine and O-Desmethylpyrilamine Concentrations in Horses
| Administration Route (300 mg) | Analyte | Peak Concentration | Time to Peak Concentration |
| Oral | Pyrilamine (Serum) | ~33 ng/mL | 30 minutes |
| Intravenous | Pyrilamine (Serum) | ~280 ng/mL | 5 minutes |
| Oral | O-Desmethylpyrilamine (Urine) | ~12-28 µg/mL | 6-8 hours |
| Intravenous | O-Desmethylpyrilamine (Urine) | ~20-40 µg/mL | 1-2 hours |
Once absorbed, pyrilamine is distributed to various tissues. Studies in rodents have provided insights into its distribution profile. In mice, for example, the tissue-to-plasma concentration ratio of pyrilamine has been examined in several organs, including the heart, pancreas, kidney, and testis. researchgate.net The distribution to these tissues is not uniform and can be influenced by specific transporters. researchgate.net The liver, lungs, and kidneys are considered major sites for the deposition of some antihistamines and their metabolites. nih.gov
The distribution of pyrilamine into various tissues is facilitated by transporter proteins. One such transporter is the Organic Cation/Carnitine Transporter 2 (OCTN2), also known as SLC22A5. researchgate.netsolvobiotech.com OCTN2 is a polyspecific organic cation transporter that is widely expressed in human tissues, including the small intestine, kidneys, skeletal muscle, and heart. solvobiotech.com It plays a role in the transport of various cationic compounds, including pyrilamine. solvobiotech.comphysiology.org
Studies in mice with a hereditary defect in the OCTN2 gene have demonstrated its importance in the tissue distribution of pyrilamine. researchgate.net In these mice, the tissue-to-plasma concentration ratio of pyrilamine was higher in the heart and pancreas but lower in the kidney and testis compared to wild-type mice. researchgate.net This suggests that OCTN2 is involved in the extrusion of pyrilamine from heart tissue and plays a role in its uptake into the kidney. researchgate.net The transport of pyrilamine by OCTN2 can be inhibited by other H1-antagonists and the OCTN2 substrate, carnitine. researchgate.net
Metabolic Pathways and Metabolite Identification
The biotransformation of pyrilamine primarily occurs in the liver and involves a series of enzymatic reactions that convert the parent drug into various metabolites, facilitating its excretion from the body.
The liver is the principal site of drug metabolism, a process often categorized into Phase I and Phase II reactions. longdom.orgaskjpc.org Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. longdom.orgaskjpc.org These enzymes are crucial for the metabolism of a vast number of drugs. longdom.orgnih.gov
Pyrilamine undergoes hepatic biotransformation, and studies have indicated the involvement of the CYP450 system. 182.160.97researchgate.net Specifically, research suggests that CYP2D6, a member of the cytochrome P450 family, is involved in the metabolism of pyrilamine. researchgate.net
Several key metabolites of pyrilamine have been identified in various species, including rats and humans. researchgate.netnih.govcapes.gov.brnih.gov The primary metabolic pathways include O-demethylation, N-oxidation, and glucuronidation.
The major metabolites identified are:
O-demethyl pyrilamine : This metabolite is formed through the removal of a methyl group from the methoxybenzyl moiety of pyrilamine. scbt.comsimsonpharma.comalentris.orgsynzeal.combiosynth.com It has been identified as a major urinary metabolite in horses and is also found in humans. researchgate.netnih.govnih.gov
Pyrilamine N-oxide : This metabolite is the result of the oxidation of the nitrogen atom in the pyridine (B92270) ring. ontosight.aisimsonpharma.comnih.gov
O-glucuronic acid conjugate of O-demethyl pyrilamine : This is a major metabolite found in rats, formed by the conjugation of O-demethyl pyrilamine with glucuronic acid, a Phase II reaction that increases water solubility for excretion. researchgate.netnih.govselleckchem.comsmolecule.comselleckchem.com
In rats, urinary metabolic products consist of one major metabolite, identified as the O-glucuronic acid conjugate of O-demethyl pyrilamine, and four minor radiolabeled compounds. researchgate.netnih.gov Pyrilamine, its N-oxide, and O-demethyl derivatives have also been identified in rat urine. researchgate.netnih.gov In humans, conjugated metabolites found in urine include pyrilamine, O-desmethylpyrilamine, and ring-hydroxylated derivatives of pyrilamine. capes.gov.brnih.gov
In Vitro and In Vivo Metabolic Profiling Studies
The metabolic transformation of pyrilamine has been elucidated through various in vitro and in vivo studies, revealing species-specific pathways. In vitro investigations using liver microsomes from mice and rats, as well as S9 fractions, are instrumental in identifying potential metabolic routes, encompassing both Phase I and Phase II reactions. enamine.netevotec.com These systems provide a controlled environment to study the enzymatic biotransformation of pyrilamine, which is crucial for understanding its potential for altered bioavailability or toxicity. enamine.net
In vivo studies in Fischer-344 rats have identified several key metabolites. Following intravenous administration, the primary metabolic pathway involves O-demethylation, followed by conjugation. The major metabolite found in rat urine is the O-glucuronic acid conjugate of O-demethyl pyrilamine. researchgate.netnih.gov Other identified metabolites in rats include pyrilamine-N-oxide and O-demethylated derivatives. researchgate.netnih.gov The plasma metabolic profile in rats largely mirrors the urinary profile, with the notable exception of the absence of O-demethyl pyrilamine, suggesting its rapid further metabolism or clearance. researchgate.netnih.gov
In contrast, metabolic profiling in adult male human volunteers after a single oral dose revealed a different metabolic pattern compared to rats. capes.gov.br In humans, conjugated metabolites identified in the urine included the parent compound pyrilamine, O-desmethylpyrilamine, and ring-hydroxylated derivatives of pyrilamine. capes.gov.br O-desmethylpyrilamine was also found in its free form, albeit in low amounts. capes.gov.br These findings underscore the significant inter-species differences in pyrilamine metabolism.
The following table summarizes the identified metabolites of pyrilamine in different species:
| Species | Metabolite | Conjugated/Non-conjugated | Reference |
| Rat | O-glucuronic acid conjugate of O-demethyl pyrilamine | Conjugated | researchgate.netnih.govselleckchem.comselleckchem.com |
| Rat | Pyrilamine-N-oxide | Non-conjugated | researchgate.netnih.gov |
| Rat | O-demethyl pyrilamine | Non-conjugated | researchgate.netnih.gov |
| Human | Pyrilamine | Conjugated | capes.gov.br |
| Human | O-desmethylpyrilamine | Both | capes.gov.br |
| Human | Ring hydroxylated derivatives of pyrilamine | Conjugated | capes.gov.br |
Elimination Kinetics and Excretion Routes
Renal and Fecal Excretion Patterns Across Species
The elimination of pyrilamine maleate (B1232345) and its metabolites occurs through both renal and fecal pathways, with the predominant route varying between species and potentially with dose.
In Fischer-344 rats, both urine and feces are major routes of elimination. oup.comnih.gov Following oral administration, approximately 70% of the dose is eliminated within the first 48 hours. oup.comnih.gov Studies with radiolabeled pyrilamine maleate have shown that the urinary route is generally more predominant than the fecal route in both male and female rats at different doses. oup.comnih.gov For instance, in one study with male Fischer-344 rats, after intravenous administration, approximately 29% to 38% of the dose was excreted in the urine and 27% to 30% in the feces within the first 24 hours. researchgate.netnih.gov No significant sex-related differences in the total amount of radioactivity eliminated via urine or feces have been observed in rats. oup.comnih.gov
In humans, pyrilamine and its metabolites are primarily excreted via the kidneys. patsnap.com
The following table provides a summary of the excretion patterns in rats:
| Species | Route | Percentage of Dose (24 hours) | Dose | Reference |
| Rat (Male) | Urine | ~38% | 0.7 mg/kg (IV) | researchgate.netnih.gov |
| Rat (Male) | Feces | ~30% | 0.7 mg/kg (IV) | researchgate.netnih.gov |
| Rat (Male) | Urine | ~29% | 7.0 mg/kg (IV) | researchgate.netnih.gov |
| Rat (Male) | Feces | ~27% | 7.0 mg/kg (IV) | researchgate.netnih.gov |
| Rat (Male, Low Dose) | Urine | 43.5% | 2 mg (gavage) | oup.com |
| Rat (Female, Low Dose) | Urine | 50.4% | 2 mg (gavage) | oup.com |
| Rat (Male, Low Dose) | Feces | 17.3% (8-24h) | 2 mg (gavage) | oup.com |
| Rat (Female, Low Dose) | Feces | 15.8% (8-24h) | 2 mg (gavage) | oup.com |
Plasma Elimination Half-Life Dynamics
The plasma elimination half-life of pyrilamine exhibits first-order kinetics. researchgate.netnih.gov In adult male Fischer-344 rats, the terminal plasma elimination half-life did not show a dose-dependent increase. researchgate.netnih.govselleckchem.comselleckchem.com At a dose of 0.7 mg/kg, the half-life was 2.3 hours, while at a higher dose of 7.0 mg/kg, it was 1.5 hours. researchgate.netnih.govselleckchem.comselleckchem.com
In horses, following intravenous administration, the apparent elimination half-life of pyrilamine was determined to be 1.7 hours. uky.edu In humans, the duration of action of pyrilamine is typically between 4 to 6 hours, which is indicative of its elimination half-life. patsnap.com For the related first-generation antihistamine, tripelennamine, the elimination half-life is reported to be between 4 to 6 hours. wikipedia.org
The following table summarizes the plasma elimination half-life of pyrilamine in different species:
| Species | Half-Life (hours) | Dose | Reference |
| Rat (Male) | 2.3 | 0.7 mg/kg (IV) | researchgate.netnih.govselleckchem.comselleckchem.com |
| Rat (Male) | 1.5 | 7.0 mg/kg (IV) | researchgate.netnih.govselleckchem.comselleckchem.com |
| Horse | 1.7 | 300 mg/horse (IV) | uky.edu |
| Human | 4-6 (duration of action) | N/A | patsnap.com |
Influence of Physiological Factors on Metabolism and Excretion (e.g., Age, Liver/Kidney Function)
The metabolism and excretion of this compound can be significantly influenced by physiological factors such as age and the functional capacity of the liver and kidneys. patsnap.com Since pyrilamine is metabolized in the liver and primarily excreted by the kidneys, any impairment in these organs can lead to the accumulation of the drug and its metabolites, potentially increasing the risk of adverse effects. patsnap.comdrugs.com
Advancing age is associated with a progressive reduction in liver volume and blood flow, which can lead to a decline in the clearance of drugs that undergo hepatic metabolism. nih.gov While some studies report age-related decreases in the expression of certain cytochrome P450 (CYP) enzymes responsible for drug metabolism, others have not found significant modifications. frontiersin.org Specifically for pyrilamine, which is a first-generation antihistamine, patients with liver disease may be at a greater risk for adverse effects due to drug accumulation. drugs.com
Similarly, renal function also declines with age, which can impair the excretion of drugs and their metabolites. nih.gov Chronic kidney disease can significantly hamper drug excretion. openaccessjournals.com For antihistamines like pyrilamine, which are excreted renally, patients with renal disease are at a higher risk of adverse effects due to the accumulation of the drug and its metabolites. drugs.com Therefore, cautious use and potential dosage adjustments may be necessary in individuals with compromised liver or kidney function. patsnap.comdrugs.com
Toxicological Research and Safety Pharmacology
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are critical in evaluating the potential of a chemical substance to interact with genetic material, which can lead to mutations and potentially cancer. Pyrilamine (B1676287) maleate (B1232345) has been subjected to a battery of tests to determine its profile in this regard.
Unscheduled DNA Synthesis (UDS) is a key process of DNA repair that occurs outside the normal S-phase of the cell cycle. Assays measuring UDS are used to identify substances that cause DNA damage, thereby triggering this repair mechanism. In primary cultures of adult rat hepatocytes, pyrilamine maleate was found to be positive for inducing unscheduled DNA synthesis nih.gov.
Further investigations using primary cultures of Fischer-344 rat hepatocytes confirmed this genotoxic potential. In these studies, this compound induced a concentration-dependent increase in DNA repair, verifying its ability to cause DNA damage in this in vitro system nih.gov. The autoradiographic identification of chemically-induced UDS is a validated method used as a predictive test for potential mutagens and carcinogens nih.gov.
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for identifying chemical substances that can cause gene mutations. The assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium nih.gov.
The principle of the test is to expose these bacterial strains to a test chemical and observe if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium nih.gov. The test is conducted both with and without an exogenous metabolic activation system (e.g., a rat liver S9 fraction) to simulate mammalian metabolism and detect mutagens that require metabolic activation nih.govnih.gov. Different tester strains, such as TA98, TA100, TA1535, and TA1537, contain different types of mutations in the histidine operon, allowing for the detection of various mutational events, including frameshift and base-pair substitutions re-place.be.
To assess mutagenic potential in a system more relevant to human biology, in vitro mammalian cell mutational assays are employed. Chinese Hamster Ovary (CHO) cells are frequently used for this purpose. These assays are designed to detect gene mutations induced by chemical substances in cultured mammalian cells.
Like bacterial assays, these tests can be performed with or without a metabolic activation system to account for the metabolic conversion of non-mutagenic compounds into mutagenic metabolites. The assays measure mutations at specific genetic loci, providing a quantitative assessment of a substance's mutagenic activity in a mammalian cell context.
Chronic Toxicity and Carcinogenicity Studies
Long-term studies in animal models are essential for evaluating the potential of a substance to cause chronic toxicity and cancer following prolonged exposure.
This compound has been the subject of chronic toxicity and carcinogenicity studies involving long-term dietary administration to Fischer 344 (F344) rats. In one such study, F344 rats of both sexes were fed diets containing this compound for up to two years nih.gov. Dietary levels were set at 0, 300, 1500, or 3000 ppm nih.gov. Another study administered the compound at 2000 ppm in the diet to groups of male and female F344 rats nih.gov.
During these long-term feeding studies, a notable effect was a reduction in final body weights relative to control groups, particularly at higher dietary concentrations. In the two-year study, high-dose males and females exhibited body weights that were 82% and 70% of their respective controls nih.gov. Despite the effect on body weight, pyrilamine treatment did not adversely affect survival rates nih.gov.
Histopathological examinations from chronic toxicity studies have revealed both non-neoplastic and neoplastic lesions in rats treated with this compound, with some conflicting findings between studies.
However, a separate chronic toxicity study in F344 rats yielded different results regarding the liver. In the group of rats treated with this compound mixed into the diet, there was evidence of liver carcinogenicity nih.gov. Specifically, hepatocellular carcinomas were identified in two male and two female rats, while neoplastic nodules in the liver were found in five males and eight females nih.gov.
The table below summarizes the key histopathological findings from long-term dietary studies of this compound in Fischer 344 rats.
| Organ/Tissue | Finding | Study Outcome |
| Liver | Cytoplasmic vacuolization (males) | Increased incidence with dose nih.gov |
| Basophilic or clear cell foci (males) | Increased incidence with dose nih.gov | |
| Neoplastic nodules | Observed in 5 males and 8 females nih.gov | |
| Hepatocellular carcinomas | Observed in 2 males and 2 females nih.gov | |
| Preputial Gland | Neoplasms | Tendency to decrease with increasing dose nih.gov |
| Ovaries | Granulosa-theca cell benign tumors | Two occurrences, deemed random nih.gov |
| Nasolacrimal Duct | Inflammation | Increased incidence with dose nih.gov |
Dose-Response Relationship Analysis in Chronic Exposure
Chronic exposure studies in animal models have been conducted to characterize the dose-response relationship of this compound. In one long-term study, Fischer 344 (F344) rats were administered this compound in their diet for up to two years at concentrations of 0, 300, 1500, or 3000 parts per million (ppm). nih.gov This study revealed dose-dependent effects on body weight, with reductions observed in mid-dose and high-dose groups for both males and females relative to controls. nih.gov Specifically, final body weights for males were 93% of controls at the mid-dose and 82% at the high-dose, while females showed a more pronounced reduction to 82% and 70% of control weights at the mid- and high-doses, respectively. nih.gov
A significant dose-related increase was noted in the incidence of certain non-neoplastic lesions. These included inflammation of the nasolacrimal duct and, in males, liver cytoplasmic vacuolization and the combined incidence of liver basophilic or clear cell foci. nih.gov Conversely, a negative trend was observed for certain neoplasms, where the incidence of adrenal pheochromocytomas, mammary gland fibroadenomas, and neoplasms of the clitoral gland, thyroid C-cells, and pituitary gland tended to decrease with increasing doses in female rats. nih.gov
Another chronic toxicity study involving F344 rats administered 2000 ppm of this compound in the diet found notable incidences of liver neoplasms. nih.gov Among the 40 rats in this treatment group, four developed hepatocellular carcinomas, and an additional 13 developed neoplastic nodules in the liver. nih.gov This contrasts with the control group, where no hepatocellular carcinomas were observed. nih.gov
| Finding | Dose Group (2000 ppm this compound) | Control Group |
|---|---|---|
| Number of Animals | 20 males, 20 females | Not specified in detail, but neoplasms noted |
| Hepatocellular Carcinomas | 2 males, 2 females | 0 |
| Neoplastic Nodules | 5 males, 8 females | 5 males, 3 females |
Reproductive and Developmental Toxicology
The body of research specifically investigating the reproductive and developmental toxicology of this compound is limited. General principles of developmental and reproductive toxicity (DART) studies aim to assess adverse outcomes on the offspring, including death, structural abnormalities, growth alterations, and functional impairment, which may result from parental exposure. birthdefectsresearch.orgmdpi.com
Embryonic, Fetal, and Perinatal Development Studies
Specific, detailed studies examining the effects of this compound on embryonic, fetal, and perinatal development were not prominently available in the reviewed literature. Such studies typically involve administering the compound to pregnant animals during critical periods of organogenesis to evaluate the potential for structural malformations and developmental delays in the fetus. birthdefectsresearch.org While the literature on the safety of antihistamine use during pregnancy is generally considered reassuring, comprehensive data for each specific compound, including this compound, is not always available. nih.gov
Assessment of Maternal Exposure Effects
Organ-Specific Toxicological Endpoints
Hepatic Toxicity Markers and Histopathological Changes
Chronic administration of this compound has been shown to induce hepatic changes in F344 rats. nih.govnih.gov Key histopathological findings include the development of hepatocellular carcinomas and neoplastic nodules. nih.gov In a 2-year feeding study, a dose-dependent increase in the incidence of liver cytoplasmic vacuolization and the combined incidence of basophilic or clear cell foci was observed in male rats. nih.gov
Standard biomarkers for drug-induced liver injury (DILI) include elevations in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST). mdpi.commedscape.comresearchgate.net Histopathological evaluation typically looks for features such as necrosis, particularly centrilobular necrosis, inflammation, and changes in cellular structure. nih.govnih.gov In the study where F344 rats were fed 2000 ppm this compound, significant neoplastic changes were the primary finding. nih.gov
| Dietary Concentration (ppm) | Key Histopathological Finding | Observation |
|---|---|---|
| 0 (Control) | Cytoplasmic Vacuolization | Baseline incidence |
| 300 (Low-Dose) | Cytoplasmic Vacuolization | Slight increase over control |
| 1500 (Mid-Dose) | Cytoplasmic Vacuolization | Increased incidence |
| 3000 (High-Dose) | Cytoplasmic Vacuolization | Statistically significant increase |
| 3000 (High-Dose) | Basophilic/Clear Cell Foci | Statistically significant increase |
Renal Function Alterations
First-generation antihistamines as a class, which includes pyrilamine, have been associated with potential urinary tract effects. uspharmacist.com Overdose cases involving first-generation antihistamines have been linked to complications that can include acute kidney injury. koreamed.org For instance, overdoses of similar antihistamines have been reported to cause rhabdomyolysis (the breakdown of muscle tissue) leading to oliguric acute renal failure. nih.govijccm.orgresearchgate.net While these cases did not directly involve pyrilamine, they highlight a potential complication within this drug class. Agents with anticholinergic properties, like many first-generation antihistamines, may also lead to urinary retention, which can result in postrenal injury by increasing pressure and decreasing the glomerular filtration rate (GFR). nih.gov
Neurological Safety Profiling and Behavioral Toxicity
The neurological safety assessment of this compound has revealed dose-dependent effects on arousal, sensory responsiveness, and motor activity, with notable differences observed between sexes in some studies. Furthermore, research has indicated a nuanced impact on cognitive functions, particularly memory.
Detailed Research Findings
Effects on Arousal and Motor Activity:
A study investigating the behavioral effects of pyrilamine in castrated male and ovariectomized female Swiss-Webster mice found a non-linear relationship between the dose and its impact on arousal. nih.gov A lower dose of 15 mg/kg administered subcutaneously led to an increase in some aspects of arousal, sensory responsiveness, and anxiety-like behavior. nih.gov In contrast, a higher dose of 35 mg/kg resulted in decreased arousal across various tests. nih.gov This suggests that the antagonism of histamine (B1213489) H1 receptors by pyrilamine does not produce a simple sedative effect that increases linearly with the dose.
The same study also highlighted sex-dependent sensitivities to the effects of pyrilamine. Females were found to be more sensitive to the arousal-reducing effects of the higher dose in sensory and running wheel tasks compared to males. nih.gov
Another study examining the effects of pyrilamine on spontaneous locomotor activity in rats with long-term portacaval anastomosis (a surgical shunt) and sham-operated rats provided further insights. In the sham-operated rats, a continuous delivery of 15 mg/kg/day of pyrilamine via osmotic minipumps significantly decreased movement time and velocity. webmd.com This finding aligns with the expected sedative effects of a first-generation antihistamine.
Interactive Data Table: Effects of Pyrilamine on Arousal and Motor Activity in Mice
| Dose (mg/kg) | Sex | Behavioral Test | Observed Effect |
| 15 | Male & Female | Sensory Responsiveness | Increased |
| 15 | Male & Female | Anxiety-like Behavior | Increased |
| 35 | Male & Female | Arousal (General) | Decreased |
| 35 | Female | Sensory Tasks | More sensitive to arousal reduction than males |
| 35 | Female | Running Wheel Activity | More sensitive to arousal reduction than males |
Effects on Cognitive Function:
Research into the cognitive effects of pyrilamine has yielded mixed results, particularly in the domain of memory. A study using Sprague-Dawley rats investigated the role of histamine H1 receptor antagonism in memory function. nih.gov The results showed that pyrilamine had a differential impact on different types of memory. Specifically, it was found to impair working memory while simultaneously improving reference memory. nih.gov This suggests a complex modulation of cognitive processes rather than a uniform impairment. The study also noted that pyrilamine caused a significant dose-related slowing of response in the radial-arm maze task, indicating an effect on processing speed or motor execution. nih.gov
Interactive Data Table: Effects of Pyrilamine on Memory in Rats
| Memory Type | Task | Observed Effect |
| Working Memory | Radial-Arm Maze | Impaired |
| Reference Memory | Radial-Arm Maze | Improved |
| Response Time | Radial-Arm Maze | Dose-related slowing |
In addition to these specific findings, general central nervous system effects associated with first-generation antihistamines like this compound include drowsiness, dizziness, and coordination problems. nih.gov In overdose situations, more severe neurological symptoms such as agitation, confusion, hallucinations, and seizures have been reported. frontiersin.org It is also noted that children may exhibit paradoxical reactions, including agitation and excitement, instead of the typical drowsiness. frontiersin.org
Pharmacological Interactions and Compatibility Studies
Drug-Drug Interaction Profiles
The concurrent use of pyrilamine (B1676287) maleate (B1232345) with central nervous system (CNS) depressants can lead to a significant amplification of sedative effects. patsnap.com As a first-generation antihistamine, pyrilamine maleate can cross the blood-brain barrier and cause drowsiness on its own. patsnap.comwikipedia.org When combined with other substances that also depress the CNS, this effect can be potentiated.
Co-administration with substances such as alcohol, benzodiazepines (e.g., alprazolam, lorazepam), and opioids (e.g., codeine, hydrocodone, opium) can result in additive CNS depression. patsnap.comwebmd.comwebmd.comdrugs.com This may lead to increased drowsiness, dizziness, confusion, and difficulty concentrating. webmd.comdrugs.com The impairment of judgment, thinking, and psychomotor skills can also be enhanced. drugs.comdrugs.com In more severe cases, the combination, particularly with opioids and alcohol, may lead to profound sedation, respiratory depression, and hypotension. patsnap.comdrugs.comdrugs.com Patients, especially the elderly, may experience a heightened risk of impairment in thinking, judgment, and motor coordination. webmd.comdrugs.com It is advised to avoid activities that require mental alertness, such as driving or operating machinery, until the effects of the combination are known. webmd.comdrugs.com
Table 1: Interactions of this compound with CNS Depressants
| Interacting Drug Class | Examples | Potential Clinical Outcome |
| Alcohol | Ethanol | Potentiated CNS depressant effects, increased drowsiness, impaired judgment and motor skills. drugs.comdrugs.comdrugs.comnsw.gov.au |
| Benzodiazepines | Alprazolam, Lorazepam, Diazepam | Amplified sedative effects, increased risk of profound drowsiness. patsnap.comwebmd.comdrugs.com |
| Opioids | Codeine, Hydrocodone, Opium | Additive CNS and respiratory depression, increased risk of sedation, confusion, and hypotension. patsnap.comwebmd.comdrugs.comdrugs.com |
This compound, a first-generation antihistamine, possesses anticholinergic properties, meaning it can block acetylcholine (B1216132) receptors. patsnap.com When co-administered with other medications that also have anticholinergic activity, these effects can be additive, leading to an increased risk of peripheral and central anticholinergic symptoms. patsnap.comdrugs.com Such medications include other sedating antihistamines, tricyclic antidepressants, antispasmodics, and some neuroleptics. drugs.com
The potentiation of anticholinergic effects can result in symptoms such as dry mouth, blurred vision, constipation, and urinary retention. patsnap.compatsnap.comwebmd.comdrugs.com More severe anticholinergic intoxication can manifest as confusion, disorientation, hallucinations, and in extreme cases, hyperthermia or paralytic ileus. drugs.com While some research indicates that pyrilamine has a high selectivity for the histamine (B1213489) H1 receptor over muscarinic acetylcholine receptors, suggesting negligible anticholinergic activity in some contexts, functional bioassays have demonstrated measurable anticholinergic effects. wikipedia.orgnih.gov For instance, in an in vitro study on guinea pig trachealis muscle, pyrilamine was shown to have anticholinergic activity, although it was less potent than other antihistamines like cyproheptadine and promethazine. nih.gov
Table 2: Potential Additive Anticholinergic Effects with this compound
| Interacting Drug Class | Potential Symptoms of Additive Effects |
| Other Antihistamines (sedating) | Dry mouth, urinary retention, constipation, blurred vision. patsnap.comdrugs.com |
| Tricyclic Antidepressants | Increased anticholinergic effects, potential for confusion and delirium, especially in the elderly. drugs.com |
| Antispasmodics | Exacerbation of dry mouth, constipation, and urinary retention. drugs.com |
| Neuroleptics/Phenothiazines | Increased risk of anticholinergic intoxication syndrome and tardive dyskinesia. drugs.com |
A significant and potentially fatal drug interaction can occur between this compound and monoamine oxidase inhibitors (MAOIs). webmd.com The co-administration of these agents is generally avoided. drugs.com MAOIs, a class of antidepressants, work by inhibiting the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like norepinephrine as well as dietary amines like tyramine. nih.govlitfl.comuspharmacist.com
The interaction with antihistamines like pyrilamine can potentiate and prolong their anticholinergic effects. drugs.com More critically, MAOIs can enhance the pressor effects of sympathomimetic agents, and some combination products contain pyrilamine along with decongestants like phenylephrine. patsnap.comuspharmacist.com The inhibition of monoamine oxidase A (MAO-A) in the gut and liver reduces the breakdown of tyramine from certain foods (e.g., aged cheeses, cured meats). nih.govnih.govmedbullets.com This can lead to an accumulation of tyramine, which displaces norepinephrine from nerve endings, causing a rapid and dangerous increase in blood pressure known as a hypertensive crisis. litfl.comnih.govnih.gov Symptoms of a hypertensive crisis can include severe headache, sweating, agitation, chest pain, and potentially intracranial bleeding. litfl.com It is recommended to observe a washout period of at least two weeks after discontinuing an MAOI before starting medications that could interact with it. webmd.comuspharmacist.com
This compound may affect the metabolism of other drugs that are processed by the hepatic cytochrome P450 (CYP450) enzyme system. patsnap.com The CYP450 system is a family of enzymes crucial for the metabolism of a vast number of drugs and other xenobiotics. youtube.comnih.gov Drug interactions involving this system typically occur through two main mechanisms: enzyme induction or enzyme inhibition. youtube.comyoutube.com An inducer increases the rate of metabolism, potentially lowering the plasma concentration and efficacy of a co-administered drug, while an inhibitor slows metabolism, which can lead to increased drug levels and a higher risk of toxicity. nih.govyoutube.com
Research has shown that antihistamines as a class can interact with CYP450 enzymes. nih.govnih.gov For example, some non-sedating antihistamines are known substrates and inhibitors of specific CYP isozymes, leading to clinically significant interactions. nih.gov While it is noted that pyrilamine may affect drugs metabolized by CYP450, detailed studies specifying its profile as an inhibitor or inducer of particular CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) are not extensively detailed in the provided search results. patsnap.com Therefore, caution is advised when pyrilamine is used concurrently with medications that are known substrates, inhibitors, or inducers of this enzyme system. patsnap.com
The chemical compatibility of this compound in multi-ingredient formulations is a critical factor for ensuring the stability and efficacy of the final product. While specific studies detailing incompatibilities with ascorbic acid and salicylamide were not found in the provided search results, information regarding its combination with phenylephrine hydrochloride is available.
This compound is frequently formulated in combination products with the decongestant phenylephrine hydrochloride for the relief of cold and allergy symptoms. drugbank.com The existence of such commercial products suggests a general compatibility between these two active ingredients in solid and liquid oral dosage forms. However, the potential for more subtle chemical interactions or physical instabilities in different formulation environments cannot be entirely ruled out without specific compatibility studies. Factors such as pH, excipients, and storage conditions can all influence the stability of combined formulations.
Research has demonstrated that pyrilamine can produce synergistic effects when combined with certain analgesic and anti-inflammatory agents, potentially offering therapeutic advantages. nih.govresearchgate.net A study investigating the combination of pyrilamine and the nonsteroidal anti-inflammatory drug (NSAID) diclofenac in rats showed a synergistic interaction in producing antinociceptive and anti-inflammatory effects. nih.govresearchgate.net
In the study, the experimental effective dose (ED) of the combination required to produce a specific level of antinociceptive or anti-inflammatory effect was significantly lower than the theoretical ED that would be expected from a simple additive effect. nih.govresearchgate.net This synergistic interaction suggests that combining pyrilamine with diclofenac could allow for the use of lower doses of the NSAID, which might in turn reduce the risk of its associated side effects, such as gastric damage. researchgate.net The data indicated that the combination can interact at both systemic and local peripheral levels, presenting a potential alternative for managing inflammatory pain. nih.gov Another study also found a synergistic relaxing effect between paracetamol and pyrilamine in isolated human myometrium, suggesting a potential therapeutic benefit for dysmenorrhea. nih.gov
Table 3: Synergistic Interaction between Diclofenac and Pyrilamine in a Rat Model nih.govresearchgate.net
| Effect Measured | Theoretical Additive ED | Experimental ED of Combination | Conclusion |
| Systemic Antinociception | 35.4 mg/kg | 18.1 mg/kg | Synergistic |
| Local Antinociception | 343.4 µ g/paw | 183.3 µ g/paw | Synergistic |
| Anti-inflammation | 37.9 mg/kg | 10.6 mg/kg | Synergistic |
Drug-Disease State Interactions
The use of this compound in individuals with certain pre-existing medical conditions requires careful consideration due to the potential for exacerbating the underlying disease. As a first-generation antihistamine with notable anticholinergic and central nervous system (CNS) effects, its pharmacological profile can lead to significant interactions with various pathophysiological states. drugs.compatsnap.com
The liver is the primary site of metabolism for this compound. patsnap.com Consequently, individuals with hepatic impairment may experience altered drug metabolism, potentially leading to an accumulation of the drug and its metabolites. This increased exposure can heighten the risk of adverse effects. drugs.com Medical guidance advises caution when using products containing pyrilamine in patients with a history of liver disease. drugs.comwebmd.comwebmd.com While many pharmacokinetic details for older first-generation antihistamines are limited, the consensus is that patients with liver disease are at a greater risk for adverse effects, and dosage adjustments may be necessary. drugs.com Combination products, particularly those containing acetaminophen, carry explicit warnings regarding the potential for severe liver injury, a risk that is compounded by alcohol consumption. drugs.comwebmd.com
Table 1: Summary of Considerations in Hepatic Impairment
| Consideration | Rationale | Clinical Implication |
|---|---|---|
| Primary Metabolism | Pyrilamine is extensively metabolized by the liver. patsnap.com | Impaired function can lead to drug accumulation. |
| Increased Risk | Patients with liver disease are more susceptible to adverse effects. drugs.com | Cautious use is recommended in this population. drugs.comwebmd.com |
| Combination Products | Products with acetaminophen pose a higher risk of hepatotoxicity. drugs.comwebmd.com | Avoidance of alcohol is critical. webmd.com |
Pyrilamine and its metabolites are primarily eliminated from the body through the kidneys. patsnap.com In patients with renal dysfunction, the excretion process may be compromised, leading to the accumulation of the drug in the system. drugs.com This can increase the potential for toxicity and adverse effects. Therefore, therapy with antihistamines like pyrilamine should be administered cautiously in patients with kidney disease. drugs.comdrugs.comwebmd.com Although rare, severe complications have been reported in cases of antihistamine overdose. For instance, an overdose of pheniramine maleate, another first-generation antihistamine, was reported to cause rhabdomyolysis (the breakdown of muscle tissue) that led to acute renal failure. nih.govnih.gov This highlights the potential for serious renal complications in situations of excessive drug exposure, which could theoretically be exacerbated by pre-existing renal impairment.
As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to significant effects on the central nervous system, most notably sedation and drowsiness. patsnap.com Its anticholinergic properties can also cause or worsen cognitive impairment. drugs.com Due to these effects, pyrilamine should be administered with caution in patients with a history of depression or other psychiatric disorders. drugs.comdrugs.com Reports have indicated that anxiolytics, sedatives, and hypnotics can be associated with abnormal thinking and behavioral changes, including agitation, aggression, and hallucinations. drugs.com These drugs may also cause or exacerbate mental depression and suicidal ideation. drugs.comdrugs.com Elderly patients are particularly sensitive to the anticholinergic CNS effects, which can manifest as confusion, dizziness, and an increased risk of falls. webmd.com
Table 2: CNS Conditions and Pyrilamine Interaction
| CNS Condition | Potential Interaction | Mechanism |
|---|---|---|
| Depression | May cause or exacerbate depressive symptoms and suicidal ideation. drugs.comdrugs.com | Central nervous system depressant effects. drugs.com |
| Cognitive Impairment | Can lead to confusion, memory issues, and delirium. webmd.com | Anticholinergic activity in the brain. drugs.com |
| General Psychiatric Disorders | May induce abnormal thinking and behavioral changes like agitation or hallucinations. drugs.com | Not fully understood, but related to CNS penetration. patsnap.com |
Interactions with Diagnostic Procedures
The pharmacological actions of this compound can interfere with the results of certain medical and laboratory tests, potentially leading to misinterpretation and incorrect diagnoses.
Allergy Skin Tests: One of the most well-documented interactions is the interference of pyrilamine with allergy skin testing. webmd.com As an H1 receptor antagonist, pyrilamine suppresses the histamine-mediated wheal and flare response, which is the basis of skin prick tests. aaoallergy.org This can lead to false-negative results, preventing an accurate diagnosis of allergies. To ensure the accuracy of the test, it is standard practice to discontinue all antihistamines, including pyrilamine, for a specific period before testing, typically ranging from 3 to 7 days. hopkinsmedicine.orgbouldermedicalcenter.com
Urine Drug Screening: Pyrilamine is detectable in urine, along with its primary metabolite, O-desmethylpyrilamine. oup.comnih.gov While pyrilamine itself is not a substance of abuse that is typically screened for, the chemical structure of some antihistamines and their metabolites can be similar to drugs that are tested, leading to potential cross-reactivity in immunoassay-based urine drug screens (UDS). uspharmacist.com This can result in a false-positive result. For example, other first-generation antihistamines like promethazine have been reported to cause false positives for amphetamines. goodrx.com Unexpected UDS results should always be confirmed with a more specific method like gas chromatography-mass spectrometry (GC-MS) to avoid misinterpretation. uspharmacist.com
Brain Scans for Parkinson's Disease: There is no direct evidence from clinical studies specifically documenting the interference of this compound with brain imaging techniques used for Parkinson's disease, such as Magnetic Resonance Imaging (MRI) or Dopamine Transporter Scans (DaTscans). medicalnewstoday.comsnmmi.org These scans are used to assess brain structure or the integrity of the dopamine system. nih.govmdpi.com However, given pyrilamine's significant CNS and anticholinergic effects, a theoretical potential for interference exists. Anticholinergic medications can influence neuronal activity and cerebral blood flow, which could potentially alter the findings of functional imaging studies like fMRI or PET scans that measure brain metabolism and activity. drugs.commdpi.com It is crucial for patients to provide a complete list of medications to the clinical team before undergoing such diagnostic procedures.
Analytical Methodologies for Detection and Quantification
Spectrophotometric Techniques
Spectrophotometry offers a simple, cost-effective, and readily available approach for the analysis of Pyrilamine (B1676287) maleate (B1232345). These methods are typically based on the inherent ultraviolet (UV) absorbance of the compound or the formation of colored complexes that can be measured in the visible region of the electromagnetic spectrum.
UV-Visible spectrophotometry is a widely used technique for the quantitative determination of Pyrilamine maleate. The method is based on the measurement of the absorbance of the drug solution in a suitable solvent. For instance, a simple and sensitive UV spectrophotometric method has been developed for the estimation of this compound in bulk and pharmaceutical formulations by measuring its absorbance in isopropyl alcohol/chloroform. derpharmachemica.com
Three straightforward and reproducible UV spectrophotometric methods have been established for the assay of this compound based on the formation of ion-association products with different reagents. The absorbance of the resulting colored complexes is measured at specific wavelengths. derpharmachemica.comderpharmachemica.com
| Reagent | Wavelength of Maximum Absorbance (λmax) |
| Cobaltous Thiocyanate (CTC) | 620 nm |
| Citric Acid (CA) | 580 nm |
| Alizarin Red S (ARS) | 420 nm |
This table summarizes the wavelengths of maximum absorbance for the colored complexes formed between this compound and the respective reagents.
Extractive spectrophotometric methods involve the formation of an ion-pair complex between the drug and a dye, which is then extracted into an organic solvent for measurement. These methods enhance selectivity and sensitivity. For this compound, which possesses a tertiary aliphatic amine group, it can form an ion-association complex with an acid dye. The protonated nitrogen of Pyrilamine attracts the oppositely charged part of the dye, forming a complex that is extractable into a solvent like chloroform. derpharmachemica.com One such method utilizes Alizarin Red S as the dye, with the resulting chloroform layer being measured at 420 nm. derpharmachemica.com
Another extractive method involves the use of cobaltous thiocyanate, where the formed complex is extracted into nitrobenzene and measured at 620 nm. derpharmachemica.com The use of citric acid in the presence of acetic anhydride also forms a colored product that can be measured spectrophotometrically at 580 nm. derpharmachemica.com
Microwell spectrophotometric assays offer a high-throughput and miniaturized approach for the quality control of pharmaceutical formulations. researchgate.net While specific studies on this compound using this technique are not extensively detailed in the provided context, the principles of such assays are applicable. These assays are conducted in 96-microwell plates, and the absorbance of the reaction products is measured by a microplate reader at their maximum absorbance wavelengths. researchgate.net This methodology allows for the rapid and simultaneous analysis of a large number of samples, making it suitable for routine quality control. For similar compounds, linear relationships between absorbance and concentration have been observed with good correlation coefficients. researchgate.net
Chromatographic Separations and Detection
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of this compound, especially in complex mixtures.
HPLC is a cornerstone for the analysis of this compound in pharmaceutical products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for its determination. A variety of RP-HPLC methods have been developed for the simultaneous determination of this compound along with other active ingredients in pharmaceutical preparations. oup.com
For instance, a validated RP-HPLC method has been established for the simultaneous determination of dexpanthenol, lidocaine hydrochloride, and mepyramine maleate (this compound) in topical dosage forms. oup.com The chromatographic separation was achieved on an Inertsil ODS-3 V column (250 × 4.6 mm, 5 µm) using a gradient mobile phase consisting of 0.01 M ammonium acetate and methanol. oup.com In this method, this compound eluted at a retention time of approximately 12.99 minutes. oup.com
Another RP-HPLC method was developed and validated for the rapid assay of Mepyramine Maleate in bulk and pharmaceutical formulations. This method employed isocratic elution on a µ Bondapak Phenyl column (3.9 mm x 30 mm, 5 µm) with a mobile phase of Buffer: Methanol: Acetonitrile (620:300:250 v/v) at a flow rate of 1.0 ml/min. The retention time for Mepyramine Maleate in this system was 9 minutes. chemijournal.com
| HPLC Method | Column | Mobile Phase | Retention Time of this compound |
| Method 1 | Inertsil ODS-3 V (250 × 4.6 mm, 5 µm) | Gradient of 0.01 M Ammonium Acetate and Methanol | ~12.99 min |
| Method 2 | µ Bondapak Phenyl (3.9 mm x 30 mm, 5 µm) | Buffer: Methanol: Acetonitrile (620:300:250 v/v) | 9 min |
This table provides a comparison of two different HPLC methods for the analysis of this compound.
UV detection is the most commonly employed detection method in HPLC analysis of this compound due to the presence of a chromophore in its structure. The selection of the detection wavelength is critical for achieving optimal sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
Immunoassays
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or immunoglobulin.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay technique for screening biological specimens for drugs and their metabolites. toxicology.abbott Commercially available ELISA kits are employed for the detection of pyrilamine and its metabolites, such as O-desmethylpyrilamine, in biological fluids like equine serum and urine. nih.govthomastobin.comoup.com
The assay is typically a competitive ELISA, where the drug present in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate well. toxicology.abbott The amount of color developed is inversely proportional to the concentration of the drug in the sample. These ELISA tests are highly sensitive to pyrilamine and also show significant cross-reactivity with its principal metabolite, O-desmethylpyrilamine. thomastobin.comuky.edu This allows for the detection of "pyrilamine equivalents," which may include the parent drug and its metabolites, for extended periods after administration. thomastobin.comoup.com
| Compound | I50 (50% Inhibition Concentration) |
|---|---|
| Pyrilamine | 0.065 ng/mL |
| O-desmethylpyrilamine (O-DMP) | 0.54 ng/mL |
| Tripelennamine | 0.35 ng/mL |
Validation Parameters for Analytical Methods
The validation of an analytical method is a process that provides documented evidence that the procedure is suitable for its intended purpose. For this compound, various analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated according to guidelines from the International Conference on Harmonisation (ICH). wjpps.comchemijournal.comjmcs.org.mx The validation process assesses specific parameters to ensure the method's reliability, accuracy, and consistency. globalresearchonline.net
Accuracy, Precision, Linearity, and Sensitivity
These parameters are fundamental to establishing the performance of a quantitative analytical method for this compound.
Accuracy The accuracy of an analytical method represents the closeness of the test results obtained by that method to the true value. researchgate.net It is often evaluated by determining the recovery of a known amount of the analyte (this compound) spiked into a sample matrix. oup.com For instance, in a Reverse Phase HPLC (RP-HPLC) method developed for the simultaneous determination of Acetaminophen, Pamabrom, and this compound, the accuracy was assessed at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recoveries for this compound were found to be within the generally acceptable range of 95-105%. oup.comscielo.org.mxredalyc.org Another study validating an HPLC method for Dexpanthenol, Lidocaine Hydrochloride, and Mepyramine maleate (this compound) also demonstrated high accuracy, with a mean percentage recovery of 99.9%. oup.com
Table 1: Accuracy of Analytical Methods for this compound
| Spiked Concentration Level | Recovery (%) [Saleem, et al.] | Mean Recovery (%) [Doganay, et al.] |
|---|---|---|
| 80% | 99.27 | 99.9 |
| 100% | 100.12 | |
| 120% | 101.45 |
Precision Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijpca.org It is typically expressed as the Relative Standard Deviation (RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). redalyc.org Repeatability refers to the precision obtained by the same analyst on the same day, while intermediate precision is assessed by different analysts on different days. redalyc.org Validation studies for this compound HPLC methods have shown low %RSD values, indicating high precision. oup.com For example, one stability-indicating HPLC method reported an intra-day precision %RSD of 0.77 and an inter-day precision %RSD of 0.82 for this compound. redalyc.org An acceptable precision is generally considered to be an RSD of less than 2%. oup.com
Table 2: Precision of an HPLC Method for this compound Determination
| Parameter | Relative Standard Deviation (%RSD) |
|---|---|
| Intra-day Precision | 0.77 |
| Inter-day Precision | 0.82 |
Linearity Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is determined by analyzing a series of dilutions of a standard solution. The data is then plotted, and the correlation coefficient (r or r²) is calculated. A correlation coefficient close to 1 indicates a strong linear relationship. derpharmachemica.com Various HPLC methods for this compound have demonstrated excellent linearity over different concentration ranges, with correlation coefficients of 0.999 or greater. wjpps.comoup.comscielo.org.mx
Table 3: Linearity of Analytical Methods for this compound
| Analytical Method | Linear Range | Correlation Coefficient (r/r²) |
|---|---|---|
| RP-HPLC [Saleem, et al.] | 1.5 - 4.5 µg/mL | 0.9995 |
| RP-HPLC [Kavya, et al.] | 15 - 240 µg/mL | 0.9996 |
| RP-HPLC [Doganay, et al.] | 9 - 54 µg/mL | > 0.999 |
Sensitivity The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). globalresearchonline.net The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. ijpca.orgresearchgate.net These values are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. scielo.org.mxresearchgate.net
Table 4: Sensitivity of Analytical Methods for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| RP-HPLC [Saleem, et al.] | Pharmaceutical Formulation | 0.26 µg/mL | 0.87 µg/mL |
| GC-MS [Koukoufiki, et al.] | Equine Serum | 1.5 ng/mL | 3.1 ng/mL |
Specificity and Robustness
These parameters ensure that the method is selective for the analyte and is unaffected by small, deliberate variations in method parameters.
Specificity Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.org For this compound, stability-indicating HPLC methods have been developed that can effectively separate the drug's peak from those of other active ingredients (like Acetaminophen and Pamabrom) and any degradation products formed under stress conditions (e.g., exposure to acid, base, oxidation, heat, or light). scielo.org.mxresearchgate.net The ability to resolve these peaks ensures that the measurement of this compound is not affected by interference, thus confirming the method's specificity. oup.com
Robustness Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. redalyc.org For HPLC methods, these variations can include changes in the mobile phase composition, pH of the mobile phase, flow rate, and column temperature. redalyc.org In a validated method for this compound, robustness was evaluated by introducing minor changes to the mobile phase ratio, pH, and flow rate. redalyc.org The results showed no significant impact on the chromatographic output, demonstrating the method's reliability and suitability for routine use in quality control laboratories. oup.comredalyc.org
Preclinical Research and Animal Models
In Vivo Pharmacological Studies
Preclinical studies in rodent models have been instrumental in characterizing the antihistaminic properties of pyrilamine (B1676287) maleate (B1232345). In Fischer 344 rats, long-term dietary administration of pyrilamine did not result in carcinogenic effects but did lead to dose-dependent physiological changes, including inflammation of the nasolacrimal duct and liver cytoplasmic vacuolization in males pnas.org.
Investigations into immediate hypersensitivity reactions have shown that while H1 antagonists like pyrilamine provide partial inhibition, a complete blockade of reactions such as the passive cutaneous anaphylaxis (PCA) in mice requires simultaneous administration with H2-antihistamines nih.gov. However, in a model of chronic inflammation and swelling in the hind paw of BUF rats, a five-day course of therapy with pyrilamine in combination with H2-antihistamines effectively suppressed the swelling nih.gov. Further studies have explored the central effects of H1 receptor antagonism. In mice, pyrilamine was shown to significantly prevent histamine-induced restoration of memory retrieval in a passive avoidance task, demonstrating its ability to counteract centrally-mediated histamine (B1213489) effects. The role of histamine H1 receptors in modulating arousal, the sleep-wake cycle, locomotion, and nociception has been further confirmed through behavioral studies using H1-receptor knock-out mice researchgate.net.
In equine models, the study of pyrilamine has been critical for veterinary medicine and regulatory racing bodies due to its potential to affect performance. Pharmacokinetic studies in horses have shown that pyrilamine is poorly bioavailable when administered orally, with one study noting an 18% bioavailability nih.govnih.govfrontiersin.org. Following a single intravenous (IV) administration of 300 mg/horse, serum pyrilamine concentrations declined rapidly, from approximately 280 ng/mL at 5 minutes to about 2.5 ng/mL at 8 hours post-dose nih.govnih.govfrontiersin.org. After a 300 mg oral dose, peak serum concentrations were much lower, reaching about 33 ng/mL at 30 minutes and falling to less than 2 ng/mL by 8 hours nih.govnih.govfrontiersin.org. Pyrilamine was generally not detectable in serum 24 hours after either IV or oral administration nih.govnih.govfrontiersin.org.
The primary urinary metabolite in horses is O-desmethylpyrilamine (O-DMP) nih.govnih.govfrontiersin.org. This metabolite is detectable in urine for a significant duration, up to one week after a single administration, which has implications for withdrawal times in competitive horses nih.govnih.gov. Due to its effects on the central nervous system, which can include sedation or stimulation, pyrilamine is classified as an agent with the potential to alter racehorse performance nih.govnih.gov.
Interactive Table: Pharmacokinetic Parameters of Pyrilamine in Horses (300 mg dose)
| Parameter | Intravenous (IV) Administration | Oral Administration |
|---|---|---|
| Pyrilamine (Serum) | ||
| Peak Concentration (Cmax) | ~280 ng/mL (at 5 min) nih.govnih.govfrontiersin.org | ~33 ng/mL (at 30 min) nih.govnih.govfrontiersin.org |
| Concentration at 8 hours | ~2.5 ng/mL nih.govnih.govfrontiersin.org | <2 ng/mL nih.govnih.govfrontiersin.org |
| Detection > 24 hours | Not detected nih.govnih.govfrontiersin.org | Not detected nih.govnih.govfrontiersin.org |
| O-desmethylpyrilamine (Urine) | ||
| Peak Concentration (Cmax) | ~20 µg/mL (at 2 hours) nih.govnih.govfrontiersin.org | ~12 µg/mL (at 8 hours) nih.govnih.govfrontiersin.org |
| Concentration at 168 hours | ~2 ng/mL nih.govnih.govfrontiersin.org | <2 ng/mL nih.govnih.govfrontiersin.org |
| Bioavailability | - | 18% nih.govnih.govfrontiersin.org |
The central effects of pyrilamine extend to significant alterations in locomotor activity and circadian rhythms in rodents. In a study using sham-operated Wistar rats, continuous administration of pyrilamine (15 mg/kg/day) via osmotic minipumps resulted in a significant decrease in movement time and velocity nih.gov. The same study reported that this pyrilamine treatment completely abolished the circadian rhythmicity of locomotion nih.gov. These effects are linked to the drug's blockade of histamine H1 receptors in the brain, including the suprachiasmatic nucleus, which is the master pacemaker for circadian rhythms nih.gov.
Further research in Swiss-Webster mice explored the dose-dependent and sex-dependent effects of pyrilamine on arousal and activity. A higher dose of pyrilamine was found to decrease arousal across multiple tests, including running wheel activity. The study also noted that females were more sensitive than males to the arousal-reducing effects of pyrilamine in running wheel tasks. This indicates that the antagonism of H1 receptors does not have a linear relationship with arousal and can be influenced by sex. Studies on mice lacking the H1 receptor have corroborated these findings, showing impaired locomotor activity and confirming the crucial role of this receptor in maintaining normal activity levels and rhythms pnas.org.
The role of pyrilamine in models of nociception and inflammation is complex. In the widely used carrageenan-induced paw edema model in rats, which assesses acute inflammation, pyrilamine (referred to as mepyramine) alone did not significantly influence the course of the inflammatory reaction pnas.orgnih.gov. This suggests that histamine, acting via H1 receptors, plays a minor role in this specific model of inflammation, which is known to involve other mediators like kinins and prostaglandins nih.gov.
However, other research has revealed a distinct analgesic mechanism for pyrilamine, independent of its antihistaminic properties. A study demonstrated that locally applied mepyramine produced pain relief in acute, inflammatory, and chronic pain models in mice patsnap.com. This analgesic effect was attributed to the direct blockade of various voltage-gated sodium channels, including the Nav1.7, Nav1.8, and Nav1.9 isoforms, which are crucial for the generation and propagation of pain signals in nociceptors patsnap.com. The estimated IC50 values for this blockade were within a clinically relevant range patsnap.com. This finding suggests that pyrilamine has the potential to act as a topical analgesic by directly inhibiting the firing of C- and Aβ-type nerve fibers patsnap.com.
Preclinical studies have identified a significant effect of pyrilamine on nicotine self-administration in rats, suggesting a potential role for H1 receptor antagonists in addiction research. In studies using female Sprague-Dawley rats trained to self-administer nicotine, acute administration of pyrilamine significantly reduced nicotine intake frontiersin.orgresearchgate.net. This effect was also observed with repeated injections and chronic infusion of pyrilamine frontiersin.orgresearchgate.net.
The mechanism for this reduction is believed to be centrally mediated. Research showed that a peripherally restricted H1 antagonist, which does not cross the blood-brain barrier, was ineffective in reducing nicotine self-administration frontiersin.orgresearchgate.net. This points to the central blockade of histamine H1 receptors as the key mechanism for pyrilamine's effectiveness in this context frontiersin.orgresearchgate.net. These findings suggest that the brain's histaminergic system may play an important role in the reinforcing effects of nicotine.
In Vitro Cellular and Biochemical Studies
In vitro studies have provided detailed insights into the molecular mechanisms of pyrilamine maleate's action at the cellular and biochemical levels. A primary focus has been its interaction with the histamine H1 receptor. Studies using [3H]pyrilamine on guinea pig brain homogenates have characterized its binding properties, demonstrating high affinity and specificity for the H1 receptor nih.gov. Further research using a derivative of pyrilamine as a photoaffinity probe helped to identify the ligand-binding subunits of the H1 receptor, revealing two polypeptides of 47 and 56 kDa nih.gov.
Beyond simple antagonism, pyrilamine (mepyramine) is characterized as an inverse agonist. It has been shown to bind preferentially to the G protein-coupled form of the H1 receptor, promoting an inactive state that interferes with Gq/11-mediated signaling and reduces the receptor's basal constitutive activity nih.gov. This mechanism involves sequestering the G protein, which can reduce its availability for other unrelated receptors that use the same signaling pathway nih.gov.
In addition to its effects on histamine receptors, pyrilamine has been shown to block specific ion channels. It inhibits the rapidly activating component of the delayed rectifier potassium current (IKr) with an IC50 of 1.1 μM. It has a lesser effect on the slowly activating component (IKs) and the inward rectifier current (IK1) nih.gov. As mentioned in the nociception section, in vitro analysis also confirmed that pyrilamine directly inhibits multiple voltage-gated sodium channels, a mechanism separate from its H1 receptor activity patsnap.com.
Comparative Preclinical Assessments Across Species
Comparative preclinical assessments are essential for understanding species-specific differences in drug metabolism and for extrapolating preclinical data to humans. For pyrilamine, such comparisons have been made between microbial and mammalian systems, as well as across different mammalian species.
The metabolites of pyrilamine produced by the fungus Cunninghamella elegans, namely the N-oxide, O-demethylated, and N-demethylated derivatives, are qualitatively similar to those found in mammals. This parallel suggests that fungal biotransformation models can be a useful surrogate for predicting mammalian metabolic pathways, offering a practical method for producing sufficient quantities of metabolites for further toxicological evaluation nih.gov.
In terms of mammalian metabolism, studies have been conducted in rats, mice, and rhesus monkeys, revealing both similarities and quantitative differences. In Fischer-344 rats, the major urinary metabolite of pyrilamine was identified as the O-glucuronic acid conjugate of O-demethyl pyrilamine. Other metabolites included the N-oxide and O-demethyl derivatives nih.gov. Studies in mice also indicate that pyrilamine is a substrate for the OCTN2 transporter, affecting its tissue distribution.
A comparative study on the metabolism of several antihistamines, including pyrilamine, in rats, mice, and rhesus monkeys, highlighted species-dependent variations in the extent of conjugation and the formation of different metabolites. While O-dealkylation and N-oxidation are common pathways, the proportions of the resulting conjugated and nonconjugated metabolites excreted were found to differ significantly among the three species.
Table 4: Comparative Metabolism of Pyrilamine Across Species
| Species/System | Primary Metabolic Pathways | Key Metabolites |
|---|---|---|
| Fungi (C. elegans) | N-oxidation, O-demethylation, N-demethylation | N-oxide, O-demethyl pyrilamine, N-demethyl pyrilamine. nih.gov |
| Rat (Fischer-344) | O-demethylation followed by glucuronidation, N-oxidation | O-glucuronic acid conjugate of O-demethyl pyrilamine, N-oxide of pyrilamine, O-demethyl pyrilamine. nih.gov |
| Mouse | Subject to transport by OCTN2 | Not specified. |
| Rhesus Monkey | O-dealkylation, N-oxidation, conjugation | Not specified in detail. |
Medicinal Chemistry and Formulation Science Research
Synthesis and Derivatization Studies
The exploration of pyrilamine's medicinal chemistry involves both the development of efficient synthetic methodologies for the parent compound and its isotopically labeled analogues, as well as the investigation of how its chemical structure relates to its biological activity.
The chemical synthesis of pyrilamine (B1676287) can be achieved through a condensation reaction. One established method involves reacting 2-(N-p-methoxybenzyl)-aminopyridine with dimethylaminoethyl chloride. An alternative route is the condensation of N,N-dimethylaminoethyl-alpha-aminopyridine with p-methoxybenzyl chloride in the presence of a strong base like sodamide or lithamide nih.gov.
The synthesis of deuterated analogues of pyrilamine is of significant interest for use as internal standards in metabolic and pharmacokinetic studies. A specific synthesis for pyrilamine-d6 (N-[(4-methoxyphenyl)methyl]-N',N'-di[2H3]methyl-N-2-pyridinyl-1,2-ethanediamine) has been reported. This method involves the reaction of N-2-[(4-methoxyphenyl)methyl]-aminopyridine with 2-(N,N-di[2H3]methylamino)ethyl chloride, resulting in an 83% yield. The required deuterated alkyl chloride is prepared in a three-step process starting from toluene-4-sulphondi[2H3]methylamide iaea.org. General methods for the synthesis of deuterated amines often utilize deuterated small molecule building blocks, deuterated reducing agents, or metal-catalyzed hydrogen-deuterium exchange reactions nih.govgoogle.comnih.govepj-conferences.org.

Pyrilamine is a first-generation antihistamine and an ethylenediamine derivative nih.gov. The structure-activity relationship (SAR) for H1 antihistamines provides a framework for understanding how pyrilamine's chemical features contribute to its efficacy.
The general structure of H1 antagonists consists of two aromatic rings linked to a tertiary amine via a spacer. For pyrilamine, these are a phenyl ring and a 2-pyridyl group. The diaryl substitution is crucial for significant H1 receptor affinity pharmacy180.com. The nature of the spacer atom (X) is also important; in the case of ethylenediamine derivatives like pyrilamine, X is a nitrogen atom pharmacy180.com.
The terminal tertiary amine group is essential for maximum activity as it is protonated at physiological pH, allowing for interaction with the H1 receptor pharmacy180.comyoutube.com. Pyrilamine maleate (B1232345) exhibits high affinity for the histamine (B1213489) H1 receptor, with a Kd of 0.8 nM in guinea pig brain medchemexpress.com. Its affinity for H2 and H3 receptors is significantly lower, demonstrating its selectivity medchemexpress.com. The chemical structure allows it to competitively and reversibly inhibit the binding of histamine to H1 receptors, thereby preventing the classic symptoms of an allergic reaction patsnap.com.
| Structural Feature | Importance for Activity | Pyrilamine's Corresponding Moiety |
| Diaryl Substitution | Essential for H1 receptor affinity. Co-planarity of the rings is optimal. | p-methoxybenzyl group and a pyridin-2-yl group. |
| Spacer (X) | Connects the diaryl moiety to the alkyl chain. Can be N, O, or C. | Nitrogen atom (as part of the ethylenediamine core). |
| Alkyl Chain | Typically an ethylene chain. Branching can reduce activity. | Ethylene chain (part of the ethylenediamine core). |
| Terminal Amine | Must be a tertiary amine for maximum activity. It becomes protonated to interact with the receptor. | Dimethylamine group. |
Pharmaceutical Formulation Development Research
The development of effective and patient-compliant dosage forms for pyrilamine maleate is an active area of pharmaceutical research. Studies have focused on novel tablet formulations to improve dissolution rates and provide modified-release profiles.
Fast dissolving tablets (FDTs) are a patient-friendly dosage form that disintegrates or dissolves rapidly in the mouth without the need for water ornl.gov. This is particularly advantageous for pediatric and geriatric patients. Research has been conducted on the formulation of this compound FDTs using the direct compression method. This method involves blending the active pharmaceutical ingredient with excipients and compressing the mixture into tablets. Mannitol is often used as a directly compressible vehicle in these formulations.
There is growing interest in the use of natural excipients in pharmaceutical formulations. The mucilage from Salvia hispanica (chia) seeds has been investigated as a natural disintegrant in the development of this compound FDTs. In one study, FDTs were prepared using 2%, 5%, and 10% of Salvia hispanica mucilage and compared with formulations containing the synthetic superdisintegrant croscarmellose sodium.
The results indicated that the formulation containing 10% Salvia hispanica mucilage (SMF3) exhibited a faster disintegration time (45 seconds) and greater hardness (3.8 kg/cm ²) compared to the formulation with 5% croscarmellose sodium (CCF5), which had a disintegration time of 53 seconds and a hardness of 3.6 kg/cm ². Drug-excipient compatibility studies showed that the mucilage is compatible with this compound and forms a stable formulation. This research suggests that Salvia hispanica mucilage can be an effective natural alternative to synthetic superdisintegrants in FDT formulations.
| Formulation Code | Disintegrant | Concentration (%) | Hardness ( kg/cm ²) | Disintegration Time (sec) |
| SMF3 | Salvia hispanica Mucilage | 10 | 3.8 | 45 |
| CCF5 | Croscarmellose Sodium | 5 | 3.6 | 53 |
Extended-release (ER) formulations are designed to release the drug in a controlled manner over a prolonged period, which can reduce dosing frequency and improve patient adherence nih.gov. This compound has been included in patented extended-release formulations. These formulations often consist of a mixture of immediate-release and extended-release particles.
The extended-release particles are typically created by coating immediate-release particles with a dissolution-modifying system. This system often comprises a film-forming agent and a plasticizer. Technologies used for extended-release dosage forms include matrix systems, reservoir systems, and osmotic-release systems nih.govd-nb.info. In matrix systems, the drug is dispersed within a polymer, and its release is controlled by diffusion and/or erosion of the matrix nih.govjocpr.com. Reservoir systems involve a drug core surrounded by a rate-controlling membrane d-nb.info. While specific research studies on this compound ER formulations are not extensively detailed in the public domain, the principles of these technologies are applicable to developing such a dosage form.
Stability and Compatibility of Multi-Ingredient Formulations
The formulation of multi-ingredient pharmaceutical products presents significant challenges in medicinal chemistry, primarily centered on ensuring the chemical stability and compatibility of all active pharmaceutical ingredients (APIs) and excipients. This compound, a first-generation antihistamine, is frequently included in combination products, necessitating a thorough understanding of its behavior within these complex matrices. Research into these formulations focuses on identifying potential degradation pathways, understanding drug-drug and drug-excipient interactions, and developing analytical methods to monitor stability over time.
Detailed Research Findings
Comprehensive stability studies are crucial for multi-ingredient formulations containing this compound. These studies typically involve subjecting the formulation to various stress conditions, such as acid, base, oxidation, heat, and light, to induce and identify potential degradation products. This process, known as forced degradation, is essential for developing stability-indicating analytical methods that can accurately quantify the active ingredients in the presence of their degradants.
One such study focused on a combination of acetaminophen, pamabrom, and this compound. redalyc.orgresearchgate.net A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate all three active ingredients from the degradation products generated under stress. redalyc.org The results indicated that the combination was susceptible to degradation under acidic, oxidative, and photolytic conditions, leading to the formation of several unique impurities. researchgate.net
The table below summarizes the degradation of this compound observed under different stress conditions in this combination product.
| Stress Condition | Reagent/Condition | This compound Degradation (%) | Number of Degradation Products Formed |
|---|---|---|---|
| Acidic | 0.1 N HCl | 15.4% | 2 |
| Oxidative | 3% H₂O₂ | 12.9% | 3 |
| Photolytic | UV Light | 10.1% | 4 |
Data sourced from a stability-indicating HPLC assay for a combination of acetaminophen, pamabrom, and this compound. researchgate.net
In another research endeavor, a topical formulation containing dexpanthenol, lidocaine hydrochloride, and mepyramine maleate (this compound) was evaluated. oup.com An HPLC method was developed and validated for the simultaneous determination of these three active ingredients. Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The study confirmed that the analytical method could effectively separate the parent compounds from their degradation products. The recovery of the active ingredients after being spiked into a placebo formulation was assessed to ensure accuracy. oup.com
The following table presents the recovery data for the three active substances, demonstrating the method's accuracy in a multi-ingredient matrix.
| Compound | Spiked Concentration Level | Mean Recovery (%) |
|---|---|---|
| Mepyramine Maleate | 20% | 99.9% |
| 100% | 100.2% | |
| 120% | 99.7% | |
| Lidocaine Hydrochloride | 20% | 100.5% |
| 100% | 100.4% | |
| 120% | 100.0% | |
| Dexpanthenol | 20% | 99.0% |
| 100% | 99.5% | |
| 120% | 99.3% |
Recovery data from a validated HPLC method for a combination gel formulation. oup.com
A significant compatibility concern in formulations containing an amine-based API and an antihistamine maleate salt is the potential for a "Michael addition" reaction. nih.gov This has been observed in formulations containing phenylephrine (an amine) and chlorpheniramine maleate. nih.govdrhothas.com The maleic acid moiety from the antihistamine salt can react with the phenylephrine, leading to the formation of a degradation adduct and a subsequent loss of phenylephrine activity. nih.govscirp.org Given that pyrilamine is also formulated as a maleate salt, a similar incompatibility could theoretically occur if combined with primary or secondary amine APIs under certain conditions. This highlights the importance of careful pre-formulation screening for potential chemical interactions between active ingredients. While pyrilamine itself is stable in air, it is known to be sensitive to light, which must be considered during manufacturing and packaging. nih.gov
Future Research Directions and Emerging Areas
Exploration of Novel Therapeutic Applications Beyond Antihistaminic Use
While primarily known for its H1 receptor antagonism in treating allergies, research has uncovered other potential therapeutic avenues for pyrilamine (B1676287) maleate (B1232345). patsnap.com
One promising area is its use as a topical analgesic . A study has shown that mepyramine (pyrilamine) can directly inhibit various voltage-gated sodium channels in nociceptors, the sensory neurons that detect pain. nih.gov By blocking these channels, pyrilamine can reduce the firing of pain signals, suggesting its potential development as a topical agent for acute, inflammatory, and chronic pain. nih.govmdpi.comnih.gov
Additionally, pyrilamine maleate is a component in several over-the-counter medications for menstrual symptom relief . midol.comcvs.comuspharmacist.com It is included in these formulations to help alleviate symptoms such as bloating, fatigue, and irritability associated with the menstrual cycle. midol.comuspharmacist.comnih.govnih.gov Further research could elucidate the precise mechanisms behind these effects and optimize its use for this indication.
The sedative properties of this compound have also led to its inclusion in sleep aids . globalrx.compatsnap.com Its ability to cross the blood-brain barrier and cause drowsiness is leveraged in formulations designed to help with sleeplessness, particularly when it is associated with allergy or cold symptoms. patsnap.compatsnap.comwebmd.com
Development of Advanced Delivery Systems to Optimize Pharmacokinetic Profiles
A key area of future research is the development of advanced delivery systems to improve the pharmacokinetic profile of this compound. As a first-generation antihistamine, it has a relatively short duration of action, often requiring multiple daily doses. patsnap.com
One avenue of exploration is the use of lipid-based delivery systems , such as lipid cubic phases. These systems can provide sustained and controlled release of antihistamine drugs. nih.govbionavis.com By incorporating this compound into such a system, it may be possible to achieve local delivery over an extended period, which could be particularly beneficial for topical applications and could also reduce the frequency of oral administration. nih.govbionavis.com
Research into Reducing Undesirable Central Nervous System Effects
A significant drawback of first-generation antihistamines like this compound is their propensity to cause central nervous system (CNS) side effects, most notably sedation. patsnap.com This is due to their ability to cross the blood-brain barrier. patsnap.com
Future research will likely focus on strategies to mitigate these effects. This could involve the development of formulations that limit CNS penetration . While second-generation antihistamines were designed with this feature in mind, applying novel formulation strategies to older drugs like this compound could offer new therapeutic options. aaaai.orgwebmd.comtga.gov.au Additionally, research into patient-targeted sedation protocols and the use of intermittent dosing could provide strategies for managing sedation in clinical settings where this compound's sedative properties are not the desired therapeutic outcome. nih.govnih.gov
Comparative Efficacy and Safety Studies with Newer Generation Antihistamines
The advent of second and third-generation antihistamines, which are minimally sedating and have a more favorable safety profile, has shifted the treatment landscape for allergic conditions. aaaai.orgwebmd.comtga.gov.au
Future research should include well-designed, head-to-head comparative efficacy and safety studies between this compound and these newer agents. aaaai.org While newer antihistamines are generally preferred, there may be specific clinical scenarios or patient populations where a first-generation antihistamine like this compound offers advantages. aaaai.org Such studies would help to better define the current therapeutic role of this compound.
Table 1: Comparison of First and Second-Generation Antihistamines
| Feature | First-Generation Antihistamines (e.g., this compound) | Second-Generation Antihistamines |
| Sedation | Common | Rare |
| CNS Penetration | High | Low |
| Anticholinergic Effects | Common (dry mouth, blurred vision) | Minimal |
| Dosing Frequency | Every 4-6 hours | Once or twice daily |
Investigation of Long-Term Effects on Neurophysiology (e.g., Seizure Susceptibility)
The long-term effects of chronic this compound use on neurophysiology are an important area for further investigation. One study has raised concerns about the chronic use of H1-antihistamines, including pyrilamine, and its potential to increase seizure susceptibility following withdrawal of the drug. This effect is thought to be related to the impairment of glutamine synthetase, a key enzyme in glutamate metabolism.
Further research is needed to fully understand the clinical implications of these findings and to determine the risk in different patient populations.
Pharmacogenomic Studies to Understand Individual Variability in Response
There is significant individual variability in response to antihistamines, both in terms of efficacy and side effects. nih.govPharmacogenomics , the study of how genes affect a person's response to drugs, holds the key to understanding this variability. nih.gov
Future research in this area could identify genetic markers that predict a patient's response to this compound. This could lead to more personalized treatment approaches, allowing clinicians to select the most appropriate antihistamine and dose for each individual, thereby maximizing efficacy and minimizing adverse effects. nih.gov
Development of In Silico Models for Drug Interaction Prediction
This compound, like many drugs, has the potential for drug-drug interactions. In silico models , which use computer simulations to predict how drugs will behave in the body, are becoming increasingly valuable tools in drug development and safety assessment. nih.govresearchgate.net
The development of specific in silico models for this compound could help to predict potential drug interactions and adverse effects before they occur in patients. nih.govmdpi.comresearchgate.net These models could be used to screen for interactions with other medications, identify patients at higher risk of adverse events, and guide the development of safer drug formulations. nih.gov
Q & A
Q. What analytical methods are recommended for quantifying pyrilamine maleate in pharmaceutical formulations or biological matrices?
this compound can be quantified using high-performance liquid chromatography (HPLC) with intermediate polarity columns, particularly when analyzing antihistamine combinations . For simultaneous determination with other compounds (e.g., paracetamol), micellar electrokinetic chromatographic methods are effective . Spectrophotometric methods using 0.1 N H₂SO₄ as a solvent are also validated for standardized solutions, with detection limits of 0.015 mg/mL . Researchers should validate methods against Ph. Eur. and USP standards to ensure reproducibility .
Q. What is the mechanism of action of this compound as a histamine H₁ receptor antagonist?
this compound selectively binds to histamine H₁ receptors with a dissociation constant (Kd) of 0.8 nM, exhibiting 6,500-fold selectivity over H₂ and H₃ receptors . Its antagonism reduces allergic responses by blocking histamine-induced vasodilation and bronchoconstriction. Structural similarities to benztropine suggest dual antimuscarinic and antihistaminic activity, though its antimuscarinic potency is 25% that of atropine .
Q. How should researchers design in vitro experiments to assess this compound’s receptor specificity?
Use radioligand binding assays with H₁, H₂, and H₃ receptor subtypes to measure Kd values. Include positive controls (e.g., diphenhydramine for H₁) and negative controls (e.g., cimetidine for H₂). Ensure assays are conducted at physiological pH and temperature to mimic in vivo conditions . Cross-validate results with functional assays (e.g., histamine-induced cAMP modulation for H₂ receptors).
Advanced Research Questions
Q. How can researchers reconcile contradictions in clinical trial data on this compound’s efficacy for premenstrual syndrome (PMS)?
Two pivotal studies (Boston and Wisconsin) reported conflicting results due to flawed statistical designs. The crossover methodology was not accounted for in analyses, leading to biased efficacy estimates . To resolve contradictions, reanalyze raw data using mixed-effects models to adjust for period and sequence effects. Ensure proper randomization and exclude protocol deviations (e.g., unequal treatment durations) .
Q. What are the limitations of existing structure-activity relationship (SAR) studies on this compound derivatives?
Current SAR data focus on H₁ receptor affinity but lack insights into off-target effects (e.g., antimuscarinic activity). For example, substitutions on the pyridine ring enhance H₁ binding but may increase central nervous system penetration, leading to sedation . Advanced studies should integrate molecular dynamics simulations and in vivo toxicity screens to optimize selectivity and safety .
Q. How can the PICOT framework guide clinical research on this compound’s off-label applications?
- Population : Women aged 18–45 with moderate-to-severe PMS.
- Intervention : Daily oral this compound (50 mg) for 7 days pre-menstruation.
- Comparison : Placebo or pamabrom (standard therapy).
- Outcome : Reduction in water retention and anxiety (measured via Likert scales).
- Time : 3 menstrual cycles.
This design addresses the FDA’s criticism of inadequate outcome specificity in earlier trials .
Q. What experimental strategies improve the translatability of in vitro this compound data to in vivo models?
Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and metabolism. Pair in vitro CYP450 inhibition assays (e.g., CYP3A4/2D6) with in vivo pharmacokinetic studies in rodents. Monitor metabolites like N-oxide derivatives, which may contribute to prolonged half-lives .
Q. How should researchers address methodological gaps in historical studies on this compound?
Re-evaluate raw data from the Boston and Wisconsin trials using modern crossover analysis tools (e.g., GEE models). Publish negative findings to reduce publication bias. Adhere to FAIR data principles by sharing protocols and anonymized datasets in repositories like ClinicalTrials.gov .
Methodological Guidelines
- Data Contradiction Analysis : Use meta-analytic frameworks like PRISMA to synthesize evidence, highlighting heterogeneity sources (e.g., dosing regimens, population demographics) .
- Experimental Reproducibility : Follow AOAC guidelines for spectrophotometric assays, including triplicate measurements and inter-laboratory validation .
- Ethical Compliance : Document exclusion criteria and adverse events rigorously to meet FDA Category III requirements for OTC drug reclassification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
